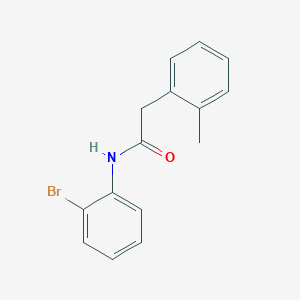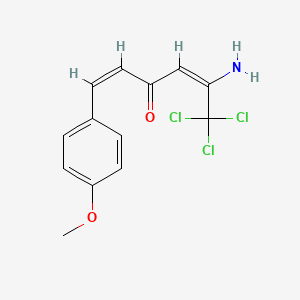![molecular formula C21H25N3O4 B5322927 methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B5322927.png)
methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MPBA is a synthetic molecule that belongs to the class of benzoic acid derivatives. It possesses a phenoxyacetyl group, which is known for its pharmacological activities. In
科学研究应用
Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and bioanalytical chemistry. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential as a diagnostic tool for cancer and other diseases.
作用机制
The mechanism of action of methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins in the target cells. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have an effect on the central nervous system, with studies reporting its potential as a neuroprotective agent.
实验室实验的优点和局限性
Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, there are also limitations to its use. For example, this compound is insoluble in water, which can limit its application in some experiments. Additionally, this compound can exhibit nonspecific binding to proteins and other biomolecules, which can affect the accuracy of the results.
未来方向
There are several future directions for research on methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate. One potential application is in the development of new anticancer drugs. This compound has been shown to exhibit potent antitumor activity, and further studies could lead to the development of more effective and targeted cancer therapies. Another area of research could be in the development of new diagnostic tools for diseases. This compound has been investigated for its potential as a diagnostic tool for cancer, and further studies could lead to the development of more accurate and sensitive diagnostic tests. Finally, further studies could be conducted to investigate the mechanism of action of this compound and its effects on different biological systems. This could lead to a better understanding of the pharmacological properties of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained interest in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 4-(4-methyl-1-piperazinyl) benzoic acid with phenoxyacetyl chloride in the presence of a base. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and bioanalytical chemistry. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities, and has potential as a diagnostic tool for cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-methyl-1-piperazinyl) benzoic acid with phenoxyacetyl chloride in the presence of a base. The reaction proceeds through an acylation process, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
属性
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-10-12-24(13-11-23)19-9-8-16(21(26)27-2)14-18(19)22-20(25)15-28-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVBKKGWNCUWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
hydrazone](/img/structure/B5322866.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)

![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5322905.png)
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)
